molecular formula C23H24N2O4S2 B11358175 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide

Cat. No.: B11358175
M. Wt: 456.6 g/mol
InChI Key: OHSXSACTLOADCH-UHFFFAOYSA-N
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Description

“2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide” is a synthetic organic compound that belongs to the class of dibenzo thiazine derivatives. This compound is characterized by its complex molecular structure, which includes a thiazine ring, a furan ring, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzenethiol and an aldehyde.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.

    Oxidation: The thiazine ring can be oxidized using an oxidizing agent such as hydrogen peroxide to form the dioxido derivative.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride.

    Attachment of the Furylmethylsulfanyl Group: The final step involves the attachment of the furylmethylsulfanyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can take place at the furan ring and the thiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-thienylmethyl)sulfanyl]ethyl}acetamide
  • 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-pyridylmethyl)sulfanyl]ethyl}acetamide

Uniqueness

  • Structural Complexity : The presence of both a furan ring and a thiazine ring in the same molecule.
  • Functional Diversity : The compound’s ability to undergo various chemical reactions and interact with multiple biological targets.

This article provides a comprehensive overview of “2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide” based on general principles and hypothetical scenarios

Properties

Molecular Formula

C23H24N2O4S2

Molecular Weight

456.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C23H24N2O4S2/c1-2-17-9-10-21-20(14-17)19-7-3-4-8-22(19)31(27,28)25(21)15-23(26)24-11-13-30-16-18-6-5-12-29-18/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,24,26)

InChI Key

OHSXSACTLOADCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCSCC4=CC=CO4

Origin of Product

United States

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